2-Ethynyl-3-methylthiophene

Description

BenchChem offers high-quality 2-Ethynyl-3-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-3-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S/c1-3-7-6(2)4-5-8-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXECOAGMUUJLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513466 | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-11-3 | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81294-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Elucidating the Molecular Blueprint of a Key Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-3-methylthiophene

2-Ethynyl-3-methylthiophene is a heterocyclic aromatic compound of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar structure, combined with the reactive ethynyl group, makes it a valuable synthon for the construction of complex conjugated polymers and pharmacologically active molecules.[1] These polymers are integral to the development of next-generation organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like 2-Ethynyl-3-methylthiophene, where subtle isomeric impurities can drastically alter the properties of resulting materials, a comprehensive spectroscopic analysis is not merely procedural—it is a mandatory quality control checkpoint. This guide provides a detailed examination of the expected spectroscopic data for 2-Ethynyl-3-methylthiophene, grounded in established principles and data from analogous structures. We will explore the theoretical underpinnings of each technique, present predicted data, and provide robust, field-proven protocols for data acquisition, empowering researchers to confidently verify the structure and purity of this critical chemical building block.

Molecular Structure and Spectroscopic Overview

The key to interpreting any spectrum is a fundamental understanding of the molecule's structure. 2-Ethynyl-3-methylthiophene possesses three distinct functional regions that will give rise to characteristic spectroscopic signals: the substituted thiophene ring, the terminal alkyne (ethynyl group), and the methyl group.

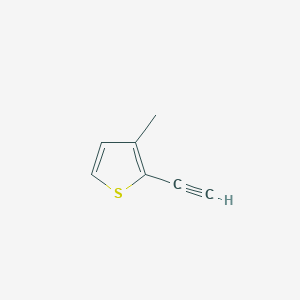

Caption: Molecular structure of 2-Ethynyl-3-methylthiophene.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Foundational Principles

¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to the electron density around it, providing a unique fingerprint of its position within the molecule. For 2-Ethynyl-3-methylthiophene, we expect distinct signals for the two aromatic protons on the thiophene ring, the single acetylenic proton, and the three protons of the methyl group.

1.2. Predicted ¹H NMR Data

The following chemical shifts are predicted based on analysis of similar thiophene derivatives and standard chemical shift tables.[2][3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H5 (Thiophene Ring) | ~7.2 - 7.4 | Doublet (d) | JH4-H5 ≈ 5.1 Hz | 1H |

| H4 (Thiophene Ring) | ~6.9 - 7.1 | Doublet (d) | JH4-H5 ≈ 5.1 Hz | 1H |

| Acetylenic H | ~3.1 - 3.4 | Singlet (s) | N/A | 1H |

| Methyl H (CH₃) | ~2.2 - 2.5 | Singlet (s) | N/A | 3H |

1.3. Expert Interpretation and Rationale

-

Thiophene Protons (H4, H5): Protons on an aromatic thiophene ring typically resonate between 6.5 and 7.5 ppm.[4] The two protons, H4 and H5, are chemically non-equivalent and will couple to each other, resulting in a pair of doublets. The characteristic coupling constant for adjacent protons on a thiophene ring is approximately 5.1 Hz.[2] H5 is adjacent to the sulfur atom and is expected to be slightly downfield compared to H4.

-

Acetylenic Proton: The terminal alkyne proton is a highly diagnostic signal. Its chemical shift, typically around 3.1-3.4 ppm, is influenced by the magnetic anisotropy of the triple bond. It appears as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons: The methyl group attached to the thiophene ring is expected to produce a sharp singlet in the upfield region, around 2.2-2.5 ppm.[2] This signal integrates to three protons, confirming the presence of the methyl group.

1.4. Protocol for ¹H NMR Data Acquisition

This protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Ethynyl-3-methylthiophene and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent dissolving power and minimal spectral interference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its proton signal defined as 0.00 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Foundational Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. Proton-decoupled ¹³C NMR, the most common variant, results in a spectrum of singlets, simplifying analysis.

2.2. Predicted ¹³C NMR Data

Based on data from 2-methylthiophene, 2-ethylthiophene, and the known effects of an ethynyl substituent, the following ¹³C chemical shifts are predicted.[5][6]

| Carbon Assignment | Predicted δ (ppm) |

| C2 (Thiophene, C-CH₃) | ~138 - 142 |

| C3 (Thiophene, C-C≡CH) | ~120 - 124 |

| C5 (Thiophene, CH) | ~126 - 129 |

| C4 (Thiophene, CH) | ~124 - 127 |

| C (Acetylenic, C-Thiophene) | ~85 - 90 |

| CH (Acetylenic) | ~75 - 80 |

| CH₃ (Methyl) | ~14 - 18 |

2.3. Expert Interpretation and Rationale

-

Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (120-145 ppm). The quaternary carbons (C2 and C3), being directly attached to substituents, will have distinct shifts from the protonated carbons (C4 and C5). C2, bearing the electron-donating methyl group, is expected to be the most downfield.

-

Acetylenic Carbons: The sp-hybridized carbons of the alkyne group have characteristic shifts in the 70-90 ppm range, clearly distinguishing them from the sp² aromatic carbons.[7]

-

Methyl Carbon: The sp³-hybridized methyl carbon will appear far upfield, typically between 14 and 18 ppm.

2.4. Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same locked and shimmed spectrometer as for the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 512 to 2048) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent signal (triplet centered at 77.16 ppm) or the TMS signal (0.00 ppm).

Part 3: Infrared (IR) Spectroscopy

3.1. Foundational Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

3.2. Predicted Characteristic IR Absorptions

The expected IR peaks are derived from established correlation tables for terminal alkynes and thiophene derivatives.[8][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~3100 | =C-H Stretch | Aromatic (Thiophene) | Medium |

| 2950-2850 | C-H Stretch | Methyl (CH₃) | Medium |

| ~2110 | C≡C Stretch | Terminal Alkyne | Medium, Sharp |

| ~1600-1400 | C=C Stretch | Aromatic (Thiophene) | Medium-Weak |

| ~900-700 | C-H Out-of-plane bend | Aromatic (Thiophene) | Strong |

3.3. Expert Interpretation and Rationale

The IR spectrum provides a rapid and definitive confirmation of the key functional groups:

-

The ≡C-H Stretch (~3300 cm⁻¹): This is the most unambiguous signal for a terminal alkyne. Its sharp nature and high frequency make it stand out.[9]

-

The C≡C Stretch (~2110 cm⁻¹): This absorption confirms the presence of the carbon-carbon triple bond. While sometimes weak in symmetrical internal alkynes, it is typically of medium intensity for terminal alkynes.[9]

-

Aromatic Vibrations: The =C-H stretch just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region confirm the aromatic thiophene ring.[8]

-

Aliphatic C-H Stretch: The peaks just below 3000 cm⁻¹ are characteristic of the methyl group's C-H bonds.

3.4. Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.[11]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid 2-Ethynyl-3-methylthiophene directly onto the center of the ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Part 4: Mass Spectrometry (MS)

4.1. Foundational Principles

Mass spectrometry bombards a molecule with energy (typically from a beam of electrons in Electron Ionization, EI), causing it to ionize and fragment. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular weight and provides structural clues based on the fragmentation pattern.

4.2. Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula is C₇H₆S, giving a molecular weight of approximately 122.02 g/mol .[12]

| Predicted m/z | Proposed Fragment | Interpretation |

| 122 | [M]⁺˙ | Molecular Ion |

| 121 | [M-H]⁺ | Loss of the acetylenic hydrogen radical |

| 107 | [M-CH₃]⁺ | Loss of the methyl radical |

| 97 | [C₅H₅S]⁺ | Thienyl cation after loss of acetylene |

| 77 | [C₆H₅]⁺ | Phenyl cation (possible rearrangement) |

4.3. Expert Interpretation and Rationale

-

Molecular Ion (M⁺˙): Aromatic systems like thiophene are stable, and thus a strong molecular ion peak at m/z 122 is expected.[13] This peak is the most critical piece of information, as it confirms the molecular weight of the compound.

-

Fragmentation Pathways: Aromatic compounds often exhibit fragmentation patterns that maintain the stable aromatic core.

-

Loss of H˙ ([M-H]⁺): The acetylenic hydrogen is relatively labile, and its loss to form a cation at m/z 121 is a highly probable fragmentation pathway.

-

Loss of CH₃˙ ([M-CH₃]⁺): Cleavage of the methyl group is another common fragmentation route for alkyl-substituted aromatics, leading to a stable thienyl-ethynyl cation at m/z 107.[14]

-

Thiophene Ring Fragmentation: While the thiophene ring itself is quite stable, fragmentation can occur, leading to smaller characteristic ions.[15][16]

-

Caption: Predicted primary fragmentation pathways for 2-Ethynyl-3-methylthiophene.

4.4. Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC-MS is preferred as it also provides purity information.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Detection: Use an electron multiplier or similar detector to record the abundance of each ion.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to predicted pathways and library spectra of related compounds to confirm the structure.

Conclusion

The structural elucidation of 2-Ethynyl-3-methylthiophene is reliably achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, while IR spectroscopy provides rapid confirmation of the critical terminal alkyne and thiophene functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By employing the robust protocols and interpretive principles detailed in this guide, researchers can ensure the identity, purity, and quality of this important molecular building block, paving the way for its successful application in pioneering research and development.

References

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Request PDF. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

-

NIST. (n.d.). 2-Acetyl-3-methylthiophene. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. PMC. Available at: [Link]

-

PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Ethynyl-3-methylthiophene. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing. Available at: [Link]

- Google Patents. (n.d.). Thiophene synthesis. US5726326A.

-

NIST. (n.d.). 2-Acetyl-3-methylthiophene. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Available at: [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

National Institutes of Health. (n.d.). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

Linköping University. (n.d.). Infrared spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Available at: [Link]

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[15]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Available at: [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

YouTube. (2022). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of thiophene-3-ethanol. CN102241662A.

-

The Good Scents Company. (n.d.). 2-methyl thiophene. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available at: [Link]

Sources

- 1. 2-Ethynyl-3-methylthiophene [myskinrecipes.com]

- 2. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methylthiophene(554-14-3) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ethz.ch [ethz.ch]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Ethynyl-3-methylthiophene in Modern Organic Synthesis

2-Ethynyl-3-methylthiophene is a versatile heterocyclic building block of significant interest in materials science and medicinal chemistry. Its rigid, planar structure, coupled with the reactive ethynyl group, makes it a valuable precursor for the synthesis of conjugated polymers and small molecules with unique optoelectronic properties. These materials find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as molecular wires.[1] The electron-rich nature of the methylthiophene moiety further enhances charge transport properties in these systems.[1] This guide provides a comprehensive overview of the primary synthetic routes to 2-ethynyl-3-methylthiophene, focusing on the underlying chemical principles, detailed experimental protocols, and critical insights for successful synthesis.

The Predominant Synthetic Strategy: A Three-Step Approach

The most widely employed and reliable method for the synthesis of 2-ethynyl-3-methylthiophene is a three-step sequence commencing with the commercially available starting material, 3-methylthiophene. This strategy involves:

-

Regioselective Bromination: Introduction of a bromine atom at the C2 position of the thiophene ring.

-

Palladium-Catalyzed Cross-Coupling: Formation of the carbon-carbon bond between the brominated thiophene and a protected acetylene source via Sonogashira coupling.

-

Deprotection: Removal of the protecting group to yield the terminal alkyne.

This modular approach allows for high yields and purity, making it amenable to both laboratory-scale synthesis and potential scale-up.

Figure 1: The primary three-step synthetic pathway to 2-ethynyl-3-methylthiophene.

Step 1: Regioselective Bromination of 3-Methylthiophene

The initial and crucial step is the regioselective bromination of 3-methylthiophene to afford 2-bromo-3-methylthiophene. The electron-donating nature of the methyl group and the inherent reactivity of the thiophene ring direct electrophilic substitution primarily to the C2 and C5 positions. To achieve selective monobromination at the C2 position, N-bromosuccinimide (NBS) is the reagent of choice.

Causality Behind Experimental Choices:

The use of NBS is preferred over elemental bromine (Br₂) as it provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize over-bromination and the formation of isomeric byproducts. The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or a mixture of acetic acid and chloroform. Acetic acid can act as both a solvent and a catalyst, protonating the NBS to increase its electrophilicity. The reaction temperature is a critical parameter to control selectivity. Running the reaction at or below room temperature favors the formation of the desired 2-bromo isomer.

Experimental Protocol: Bromination with NBS

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Chloroform

-

Deionized Water

-

1N Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylthiophene (1.0 eq) in a mixture of chloroform and glacial acetic acid (1:1 v/v).

-

Cool the solution in an ice bath to maintain a temperature below 35°C.

-

Add NBS (1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 35°C. The addition is exothermic.

-

After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture into water and separate the organic layer.

-

Wash the organic layer sequentially with water, 1N NaOH solution, and finally with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-3-methylthiophene by fractional distillation under reduced pressure.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Methylthiophene | 1.0 eq | Starting material |

| N-Bromosuccinimide | 1.1 eq | Brominating agent |

| Chloroform/Acetic Acid | 1:1 v/v | Solvent |

| Water, 1N NaOH | - | Work-up and neutralization |

| MgSO₄ | - | Drying agent |

Step 2: Sonogashira Coupling of 2-Bromo-3-methylthiophene

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] In this synthesis, 2-bromo-3-methylthiophene is coupled with a protected alkyne, most commonly (trimethylsilyl)acetylene.

Causality Behind Experimental Choices:

The use of a silyl-protected alkyne like (trimethylsilyl)acetylene is advantageous for several reasons. It is a liquid, making it easier to handle than gaseous acetylene. The bulky trimethylsilyl (TMS) group prevents the homocoupling of the alkyne (Glaser coupling), which is a common side reaction in Sonogashira couplings.[4] The TMS group is also stable under the reaction conditions but can be readily removed in the subsequent step.

The catalytic system typically consists of a palladium(0) catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, usually CuI. The base, typically an amine like triethylamine or diisopropylamine, serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne.

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

-

2-Bromo-3-methylthiophene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-methylthiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and anhydrous triethylamine.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product, 3-methyl-2-((trimethylsilyl)ethynyl)thiophene, can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

| Reagent/Catalyst | Molar Ratio | Purpose |

| 2-Bromo-3-methylthiophene | 1.0 eq | Aryl halide substrate |

| (Trimethylsilyl)acetylene | 1.2 eq | Protected alkyne |

| Pd(PPh₃)₂Cl₂ | 0.03 eq | Palladium catalyst |

| CuI | 0.06 eq | Copper co-catalyst |

| Triethylamine | Solvent/Base | Base and solvent |

| Tetrahydrofuran | Solvent | Co-solvent |

Step 3: Deprotection of the Silyl Group

The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne, 2-ethynyl-3-methylthiophene. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed hydrolysis with potassium carbonate in methanol.

Causality Behind Experimental Choices:

TBAF is a highly effective desilylating agent due to the high affinity of the fluoride ion for silicon. The reaction is generally fast and proceeds under mild conditions.[5] An alternative, more economical method involves the use of potassium carbonate in methanol. This method is also effective and avoids the use of the more expensive TBAF reagent. The choice between these methods may depend on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to the basicity of TBAF.

Experimental Protocol: Desilylation with TBAF

Materials:

-

3-Methyl-2-((trimethylsilyl)ethynyl)thiophene

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve the crude or purified 3-methyl-2-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the volatile product.

-

The crude 2-ethynyl-3-methylthiophene can be further purified by column chromatography on silica gel using a non-polar eluent.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 3-Methyl-2-((trimethylsilyl)ethynyl)thiophene | 1.0 eq | Silyl-protected alkyne |

| Tetrabutylammonium fluoride (TBAF) | 1.1 eq (1 M in THF) | Desilylating agent |

| Tetrahydrofuran (THF) | Solvent | Reaction solvent |

| Water, Diethyl ether, Brine | - | Work-up and extraction |

| MgSO₄ | - | Drying agent |

Alternative Synthetic Routes

While the three-step Sonogashira approach is the most common, other methods for the synthesis of terminal alkynes can be adapted for 2-ethynyl-3-methylthiophene. One notable alternative is the Corey-Fuchs reaction.[6]

The Corey-Fuchs Reaction

This two-step process involves the conversion of an aldehyde to a terminal alkyne. For the synthesis of 2-ethynyl-3-methylthiophene, this would require 3-methylthiophene-2-carboxaldehyde as the starting material.

-

Formation of a Dibromoalkene: The aldehyde is treated with triphenylphosphine and carbon tetrabromide to form the corresponding 1,1-dibromoalkene.

-

Conversion to the Alkyne: The dibromoalkene is then treated with a strong base, such as n-butyllithium, to effect an elimination and rearrangement to the terminal alkyne.

Figure 3: The Corey-Fuchs reaction as an alternative route to 2-ethynyl-3-methylthiophene.

While this method is effective, it requires the synthesis of the starting aldehyde and the use of pyrophoric reagents like n-butyllithium, which may be less desirable for large-scale synthesis compared to the Sonogashira route.

Characterization of 2-Ethynyl-3-methylthiophene

Thorough characterization of the final product is essential to confirm its identity and purity. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to show a singlet for the acetylenic proton, two doublets for the thiophene ring protons, and a singlet for the methyl group protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two acetylenic carbons, the four carbons of the thiophene ring, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-ethynyl-3-methylthiophene (C₇H₆S, M.W. 122.19 g/mol ).

Conclusion

The synthesis of 2-ethynyl-3-methylthiophene is most reliably achieved through a three-step sequence involving the bromination of 3-methylthiophene, a Sonogashira coupling with a protected alkyne, and subsequent deprotection. This method offers good yields and high purity, and the modularity of the Sonogashira coupling allows for the synthesis of a wide range of substituted ethynylthiophenes. Understanding the rationale behind the choice of reagents and reaction conditions is key to optimizing this synthesis for specific research and development needs. Alternative methods, such as the Corey-Fuchs reaction, provide additional synthetic routes, further highlighting the versatility of organic chemistry in accessing valuable building blocks for advanced materials and pharmaceuticals.

References

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). Polymers (Basel), 14(19), 4139. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2023). Scientific Reports, 13(1), 14197. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). Chemical Reviews, 108(2), 746–792. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (2008). Tetrahedron Letters, 49(15), 2463–2466. [Link]

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (1983).

-

An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (2007). Tetrahedron Letters, 48(44), 7837–7840. [Link]

-

3-methylthiophene. (1955). Organic Syntheses, 35, 74. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2006). The Journal of Organic Chemistry, 71(16), 6153–6160. [Link]

-

Corey–Fuchs reaction enabled synthesis of natural products: a review. (2023). RSC Advances, 13(13), 8569–8592. [Link]

-

Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). PubMed. [Link]

-

ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. (2010). ChemInform, 39(35). [Link]

-

Acetylene in Organic Synthesis: Recent Progress and New Uses. (2018). Molecules, 23(9), 2337. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2014). Journal of Chemical Education, 91(10), 1704–1707. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

-

Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. (2018). ResearchGate. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 368–376. [Link]

-

2-Ethynyl-3-methylthiophene. (n.d.). MySkinRecipes. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

-

Corey–Fuchs reaction. (n.d.). Wikipedia. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry, 7, 137–146. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. [Link]

-

Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (2013). Polymer Chemistry, 4(17), 4671–4681. [Link]

-

Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? (2015). ResearchGate. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2010). E-Journal of Chemistry, 7(4), 1363–1368. [Link]

-

13C{1H} NMR spectra of the 13C-enriched compounds (a) W(CO)(PhCtCPh)(η5-C3Ph3(C5Ph5)) (3) and (b) W(CO)(PhCtCPh)(η6-C3Ph3(C5Ph5)) (4), obtained from the reaction of W(CO)(PhCtCPh)3 and PhCtCPh (ca. 10% 13C). (n.d.). ResearchGate. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). MDPI. [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2015). Dalton Transactions, 44(44), 19121–19125. [Link]

Sources

- 1. 2-Ethynyl-3-methylthiophene [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Ethynyl-3-methylthiophene

Abstract

This comprehensive guide details a robust, two-step methodology for the synthesis of 2-ethynyl-3-methylthiophene, a valuable building block in the development of conjugated polymers and organic electronics.[1] The protocol begins with a Sonogashira cross-coupling reaction between 2-bromo-3-methylthiophene and (trimethylsilyl)acetylene, followed by the selective deprotection of the trimethylsilyl (TMS) group. This application note provides not only a step-by-step experimental procedure but also delves into the underlying reaction mechanisms, the rationale for reagent selection, and critical operational parameters to ensure reproducibility and high yield. It is intended for researchers in organic synthesis, materials science, and drug development.

Introduction and Scientific Rationale

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[2][3] Developed by Kenkichi Sonogashira, this reaction is distinguished by its use of a dual-catalyst system—typically a palladium complex and a copper(I) salt—which allows the reaction to proceed under mild conditions, often at room temperature.[3] This versatility has made it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]

Our synthesis of 2-ethynyl-3-methylthiophene from 2-bromo-3-methylthiophene employs this reaction in a two-step sequence:

-

Step 1: Protected Alkynylation. We first couple 2-bromo-3-methylthiophene with (trimethylsilyl)acetylene. The use of a TMS-protected alkyne is a critical strategic decision. Terminal alkynes are prone to undergo oxidative homocoupling (Glaser coupling) in the presence of a copper catalyst and oxygen, which would lead to undesired dimeric byproducts.[2] The bulky trimethylsilyl group effectively prevents this side reaction.[4][5]

-

Step 2: Deprotection. The TMS group is subsequently removed under mild basic conditions to unveil the terminal alkyne, yielding the final product, 2-ethynyl-3-methylthiophene.

This approach ensures a cleaner reaction profile and higher yield of the desired product compared to a direct coupling with acetylene gas.

The Sonogashira Coupling Mechanism

The reaction proceeds via two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The Palladium Cycle

The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

-

Oxidative Addition: The active Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst) undergoes oxidative addition with the aryl halide (2-bromo-3-methylthiophene), forming a Pd(II) intermediate.[3]

-

Transmetalation: This Pd(II) complex then reacts with the copper acetylide species generated in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the halide. This is typically the rate-determining step.[3]

-

Reductive Elimination: The resulting palladium complex, now bearing both the aryl and acetylide ligands, undergoes reductive elimination. This step forms the new C-C bond, releases the final coupled product (2-((trimethylsilyl)ethynyl)-3-methylthiophene), and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle

The copper co-catalyst's function is to activate the terminal alkyne.[2]

-

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne ((trimethylsilyl)acetylene) to form a π-alkyne-copper complex.[3] This complexation increases the acidity of the alkyne's terminal proton.[3]

-

Deprotonation: An amine base (e.g., triethylamine) then deprotonates the alkyne, a process facilitated by its increased acidity.[3] This generates a copper(I) acetylide intermediate.

-

Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

Experimental Workflow Overview

The overall process is a sequential, two-stage synthesis conducted in a single laboratory setup, followed by purification.

Caption: Figure 2: High-level experimental workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The solvents are flammable and the reagents are toxic.

Step 1: Synthesis of 2-((trimethylsilyl)ethynyl)-3-methylthiophene

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |

| 2-Bromo-3-methylthiophene | 177.06 | 10.0 | 1.77 g | 1.0 eq |

| (Trimethylsilyl)acetylene | 98.22 | 12.0 | 1.18 g (1.7 mL) | 1.2 eq |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.20 | 140 mg | 0.02 eq (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 0.20 | 38 mg | 0.02 eq (2 mol%) |

| Triethylamine (Et₃N), anhydrous | 101.19 | - | 40 mL | Solvent/Base |

Procedure:

-

Inert Atmosphere Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (140 mg) and copper(I) iodide (38 mg). Fit the flask with a rubber septum and a condenser with a nitrogen inlet.

-

Purging: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial to prevent the oxidation of the Pd(0) species and to inhibit the homocoupling of the alkyne.[2][7]

-

Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous triethylamine (40 mL) via syringe. The amine serves as both the solvent and the base required to neutralize the hydrogen halide byproduct of the reaction.[2]

-

Add 2-bromo-3-methylthiophene (1.77 g) and (trimethylsilyl)acetylene (1.7 mL) to the flask via syringe.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 2-bromo-3-methylthiophene spot indicates reaction completion.

-

Quenching and Filtration: Once the reaction is complete, cool the flask in an ice bath. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with diethyl ether (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a dark oil. This crude intermediate is typically used directly in the next step without further purification.

Step 2: Synthesis of 2-Ethynyl-3-methylthiophene (Deprotection)

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |

| Crude Intermediate from Step 1 | ~208.38 | ~10.0 | ~2.08 g | 1.0 eq |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | 1.5 eq |

| Methanol (MeOH) | 32.04 | - | 50 mL | Solvent |

Procedure:

-

Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-3-methylthiophene in methanol (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add potassium carbonate (2.07 g) to the solution. K₂CO₃ in methanol is a mild and effective reagent for the cleavage of the silicon-carbon bond in TMS-acetylenes.[8]

-

Reaction Execution: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC (hexane/ethyl acetate 9:1). The product spot will have a lower Rf value than the silylated intermediate.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: To the residue, add deionized water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-ethynyl-3-methylthiophene.

Purification and Characterization

The final product should be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 100% hexanes to 2% ethyl acetate in hexanes is typically effective.

-

Fractions: Collect fractions based on TLC analysis and combine the pure fractions.

-

Final Product: Remove the solvent under reduced pressure to yield 2-ethynyl-3-methylthiophene as a pale yellow oil. The expected overall yield is typically in the range of 75-90%.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.15 (d, 1H), ~6.90 (d, 1H), ~3.30 (s, 1H, acetylenic C-H), ~2.30 (s, 3H, methyl C-H₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~140.0, ~129.5, ~124.0, ~121.0, ~83.0, ~75.0, ~16.0.

-

IR (neat): ν ~3300 cm⁻¹ (acetylenic C-H stretch), ~2100 cm⁻¹ (C≡C stretch).

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst (Pd(0) oxidized); insufficient degassing. | Ensure all solvents are anhydrous and properly degassed. Use fresh catalysts. Repeat the reaction with careful inert atmosphere technique. |

| Aryl bromide is unreactive. | For aryl bromides, the reaction may require gentle heating (40-50 °C). If using an aryl chloride, a stronger catalyst/ligand system may be needed.[6] | |

| Messy TLC / Side Products | Homocoupling of the alkyne (Glaser coupling). | This is common if a non-protected alkyne is used or if oxygen is present. Ensure rigorous degassing. The use of TMS-acetylene minimizes this.[2] |

| Incomplete Deprotection | Insufficient deprotection reagent or time. | Add more K₂CO₃ or increase the reaction time. Alternatively, a stronger reagent like tetra-n-butylammonium fluoride (TBAF) can be used. |

| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the column eluent. Try a different solvent system (e.g., pentane/dichloromethane). |

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

MySkinRecipes. 2-Ethynyl-3-methylthiophene. [Link]

-

SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]

-

Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

-

Pearson+. Sonogashira Coupling Reaction Exam Prep. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Wikipedia. Trimethylsilylacetylene. [Link]

Sources

- 1. 2-Ethynyl-3-methylthiophene [myskinrecipes.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. reddit.com [reddit.com]

Application Notes and Protocols: Deprotection of Silyl-Protected 2-Ethynyl-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Silyl Protecting Groups in Thiophene Chemistry

In the synthesis of complex organic molecules, particularly within drug development and materials science, the thiophene nucleus is a privileged scaffold. The introduction of an ethynyl group at the 2-position of 3-methylthiophene unlocks a versatile handle for further molecular elaboration through reactions like Sonogashira coupling, click chemistry, and Glaser coupling.[1] However, the terminal alkyne's acidic proton can interfere with many synthetic transformations, necessitating the use of protecting groups.[2]

Trialkylsilyl groups, such as Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS), are among the most employed protecting groups for terminal alkynes due to their ease of installation, stability under various reaction conditions, and predictable cleavage.[2][3] The choice of the specific silyl group is a strategic decision based on its steric bulk and the desired stability, which in turn dictates the conditions required for its removal (deprotection). This document provides a detailed guide to the deprotection of silyl-protected 2-ethynyl-3-methylthiophene, offering insights into the causality of procedural choices, validated protocols, and a comparative analysis of common methodologies.

Understanding the Deprotection Landscape: A Mechanistic Overview

The cleavage of the robust silicon-carbon bond in silyl-alkynes is typically achieved by exploiting the high affinity of silicon for fluoride ions or through base-mediated solvolysis. The relative stability of silyl groups generally follows the order: TMS < TES < TBDMS < TIPS, primarily dictated by steric hindrance around the silicon atom.[4] This stability hierarchy allows for selective deprotection in molecules containing multiple silyl groups.[3] For instance, a TMS group can often be removed with mild bases like potassium carbonate, while the more robust TIPS group typically requires a strong fluoride source such as tetrabutylammonium fluoride (TBAF).[3]

Core Deprotection Strategies

-

Fluoride-Mediated Cleavage: This is the most common and effective method. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a hypervalent silicate intermediate, which then fragments to cleave the Si-C bond, liberating the terminal alkyne. The strength of the Si-F bond (one of the strongest single bonds) is the thermodynamic driving force for this reaction.[5] Reagents like TBAF, HF-Pyridine, and Silver Fluoride (AgF) fall into this category.[5][6]

-

Base-Mediated Solvolysis: Milder conditions, often suitable for less sterically hindered groups like TMS, involve reaction with bases such as potassium carbonate or sodium hydroxide in a protic solvent like methanol.[4][7] The methoxide ion is thought to be the active nucleophile that attacks the silicon center.

-

Metal-Catalyzed Deprotection: Certain metal salts, such as silver nitrate (AgNO₃) or copper(I) salts, can catalyze the protiodesilylation of silylalkynes, particularly TMS-alkynes.[7] This method can be advantageous when fluoride or strong bases are incompatible with other functional groups in the molecule.

Comparative Analysis of Deprotection Reagents

The selection of a deprotection reagent is critical and depends on the specific silyl group and the overall chemical architecture of the substrate. Below is a comparative summary of commonly used reagents for the deprotection of silyl-protected 2-ethynyl-3-methylthiophene.

| Reagent | Target Silyl Group(s) | Typical Conditions | Advantages | Limitations | Ref. |

| TBAF | TMS, TBDMS, TIPS | THF, 0 °C to RT, 0.5-4 h | High efficacy for all common silyl groups, fast reaction times. | Can be basic, potentially causing side reactions with base-sensitive groups.[8] Difficult to remove TBA salts during workup.[9] | [2][5] |

| K₂CO₃/MeOH | TMS | Methanol, RT, 1-3 h | Very mild, inexpensive, easy workup. | Generally ineffective for bulkier groups like TBDMS and TIPS.[3] | [3][4] |

| HF-Pyridine | TBDMS, TIPS | THF or Acetonitrile, 0 °C to RT, 2-5 h | Less basic than TBAF, suitable for base-sensitive substrates. | Highly toxic and corrosive; requires special handling and plasticware.[10][11] | [4][12] |

| AgNO₃ (catalytic) | TMS | Acetone/Water or Ethanol/Water, RT | Mild, non-basic conditions. | Primarily effective for TMS; may not be suitable for bulkier groups. Can lead to alkyne dimerization with copper salts.[7] | [7] |

| AgF | TIPS | Methanol, RT, 3-7 h | Effective for the robust TIPS group under relatively mild conditions. | Silver salts can be expensive. | [6][13] |

Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and detailed purification procedures.

Protocol 1: Deprotection of TIPS-Protected 2-Ethynyl-3-methylthiophene using TBAF

This protocol is highly effective for the sterically hindered and robust TIPS group.

Workflow Diagram:

Caption: Workflow for TBAF-mediated deprotection of TIPS-protected 2-ethynyl-3-methylthiophene.

Materials:

-

2-((Triisopropylsilyl)ethynyl)-3-methylthiophene (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF (1.1-1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the silyl-protected thiophene (1.0 equiv). Dissolve it in anhydrous THF (to a concentration of approx. 0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution over 5-10 minutes.[8]

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This helps to protonate the resulting acetylide and facilitates the removal of TBA salts.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (a non-polar eluent system such as hexanes/ethyl acetate is typically appropriate) to yield pure 2-ethynyl-3-methylthiophene.[14]

Protocol 2: Deprotection of TMS-Protected 2-Ethynyl-3-methylthiophene using K₂CO₃/Methanol

This protocol is ideal for the acid-labile TMS group, offering exceptionally mild and cost-effective conditions.

Mechanism Diagram:

Sources

- 1. 2-Ethynyl-3-methylthiophene [myskinrecipes.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. reddit.com [reddit.com]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 2-Ethynyl-3-methylthiophene via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 2-ethynyl-3-methylthiophene, a key building block in the synthesis of advanced organic electronic materials.[1] The protocol herein is tailored for researchers who have synthesized this compound, likely via a Sonogashira cross-coupling reaction, and require a robust method to isolate the target molecule from unreacted starting materials, catalysts, and reaction byproducts. By leveraging a meticulously optimized flash column chromatography procedure, this guide ensures the attainment of high-purity 2-ethynyl-3-methylthiophene, suitable for demanding downstream applications in materials science and medicinal chemistry.

Introduction: The Rationale for Purity

2-Ethynyl-3-methylthiophene is a valuable heterocyclic compound, prized for its utility in the construction of π-conjugated systems through its reactive ethynyl group.[1] Its incorporation into polymers and small molecules is pivotal for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials are exquisitely sensitive to impurities. Trace amounts of unreacted starting materials, such as halogenated thiophenes, or homocoupled byproducts can disrupt the electronic structure and morphology of the resulting materials, leading to diminished performance. Therefore, achieving a high degree of purity is not merely a matter of good laboratory practice but a critical determinant of experimental success. This guide provides the scientific foundation and a detailed, step-by-step protocol for the efficient purification of 2-ethynyl-3-methylthiophene using silica gel flash column chromatography.

Understanding the Separation: A Physicochemical Perspective

The successful separation of 2-ethynyl-3-methylthiophene from its synthetic milieu hinges on the differential partitioning of the components between a stationary phase and a mobile phase. This partitioning is governed by the polarity of each molecule. For the purpose of this guide, we will assume a common synthetic route: the Sonogashira coupling of a 2-halo-3-methylthiophene (e.g., 2-iodo-3-methylthiophene) with a protected or unprotected acetylene source, followed by deprotection if necessary.

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the adsorbent of choice for this purification. Its surface is rich in silanol groups (Si-OH), rendering it highly polar. Molecules with polar functional groups will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, and thus will be retained on the column for longer.

The Mobile Phase: A Non-Polar Eluent System

A non-polar mobile phase is employed to elute the compounds from the polar silica gel. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds in order of increasing polarity. A common and effective solvent system for this class of compounds is a mixture of hexane and ethyl acetate.[2] Hexane, being non-polar, will elute non-polar compounds quickly, while the more polar ethyl acetate will compete with the analytes for binding sites on the silica gel, thus eluting more polar compounds.

Polarity Profile of Analytes

A critical aspect of designing the chromatography protocol is understanding the relative polarities of the target molecule and its potential impurities.

| Compound | Structure | Expected Polarity | Rationale |

| 3-Methylthiophene |  | Low | A simple, relatively non-polar aromatic heterocycle. |

| 2-Iodo-3-methylthiophene |  | Low to Medium | The iodine atom increases the molecular weight and introduces some polarizability, making it slightly more polar than 3-methylthiophene. |

| 2-Ethynyl-3-methylthiophene (Product) |  | Medium | The ethynyl group is more polarizable and can engage in weak hydrogen bonding, making the product more polar than the starting materials. |

| Glaser Coupling Byproduct |  | Low to Medium | The polarity will be similar to or slightly less than the product, but its larger size may affect its interaction with the silica gel. |

| Palladium Catalyst Residues | - | High | Palladium complexes with phosphine ligands are generally polar and will adhere strongly to the silica gel. |

Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC) Optimization

Before committing the entire crude product to the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which generally provides the best separation in column chromatography.

Materials for TLC

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Capillary tubes for spotting

-

Crude reaction mixture

-

A series of hexane/ethyl acetate mixtures (e.g., 99:1, 98:2, 95:5, 90:10)

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain

TLC Procedure

-

Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane.

-

Using a capillary tube, spot the solution onto the baseline of several TLC plates.

-

Place each plate in a developing chamber containing a different hexane/ethyl acetate mixture.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. Aromatic compounds like thiophenes will appear as dark spots.

-

Further visualize the plate by dipping it in a potassium permanganate stain. Alkynes will react with the permanganate to give a yellow spot on a purple background.

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

-

Select the solvent system that gives an Rf of ~0.3 for the 2-ethynyl-3-methylthiophene spot.

Step-by-Step Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the scale accordingly.

Materials and Equipment

-

Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Eluent (optimized hexane/ethyl acetate mixture from TLC)

-

Collection tubes or flasks

-

Rotary evaporator

-

Air or nitrogen source for pressure

Column Packing

-

Ensure the column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a layer of sand (approx. 1 cm).

-

Dry pack the column with silica gel to a height of about 15-20 cm. Gently tap the column to ensure even packing.

-

Add another layer of sand (approx. 1 cm) on top of the silica gel.

Sample Loading

-

Dissolve the crude 2-ethynyl-3-methylthiophene in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.

-

Carefully add the silica-adsorbed sample to the top of the column.

Elution and Fraction Collection

-

Carefully add the optimized eluent to the top of the column.

-

Apply gentle pressure to the top of the column to start the flow of the eluent.

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.

-

Continuously monitor the elution process by TLC analysis of the collected fractions.

Workflow Diagram

Sources

Application Note: Unambiguous Structural Characterization of 2-Ethynyl-3-methylthiophene using ¹H and ¹³C NMR Spectroscopy

Introduction

Substituted thiophenes are a cornerstone of modern materials science and medicinal chemistry, forming the backbone of numerous organic electronic materials, pharmaceuticals, and agrochemicals.[1] The precise substitution pattern on the thiophene ring dictates the molecule's electronic properties, steric profile, and ultimately, its function. Therefore, unambiguous structural elucidation of novel thiophene derivatives is of paramount importance. 2-Ethynyl-3-methylthiophene is a versatile building block, combining the reactive ethynyl moiety, suitable for further functionalization via click chemistry or Sonogashira coupling, with the directing and electron-donating methyl group. This application note provides a detailed guide to the characterization of 2-ethynyl-3-methylthiophene by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust protocol for researchers in organic synthesis and drug development.

The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 2-ethynyl-3-methylthiophene, NMR is indispensable for confirming the positions of the substituents and for the complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available, assigned NMR spectra for 2-ethynyl-3-methylthiophene, the following data is a prediction based on the known spectral data of 3-methylthiophene and the established substituent chemical shift (SCS) effects of an ethynyl group on a thiophene ring.[3][4][5]

Molecular Structure and Numbering

For clarity in the spectral assignments, the atoms of 2-ethynyl-3-methylthiophene are numbered as follows:

Caption: Molecular structure of 2-Ethynyl-3-methylthiophene with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~6.95 | d | J(H4-H5) = 5.2 |

| H5 | ~7.18 | d | J(H4-H5) = 5.2 |

| H7 (≡C-H) | ~3.10 | s | - |

| H8 (-CH₃) | ~2.25 | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~122 |

| C3 | ~138 |

| C4 | ~125 |

| C5 | ~127 |

| C6 (C≡C-H) | ~80 |

| C7 (C≡C-H) | ~75 |

| C8 (-CH₃) | ~15 |

Experimental Protocols

This section details the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-ethynyl-3-methylthiophene.

Materials and Equipment

-

Sample: 2-Ethynyl-3-methylthiophene (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

-

Pipettes and Vials: Glass Pasteur pipettes and small vials for sample preparation.

-

Vortex Mixer

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a broadband probe.

Experimental Workflow

Caption: Experimental workflow for the NMR characterization of 2-Ethynyl-3-methylthiophene.

Step-by-Step Protocol for Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-ethynyl-3-methylthiophene for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Step-by-Step Protocol for NMR Data Acquisition

-

Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming, a process that adjusts the currents in the shim coils to maximize spectral resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Analysis and Interpretation

¹H NMR Spectrum

-

Thiophene Ring Protons (H4 and H5): The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (typically 6.5-8.0 ppm).[6] The coupling between them, ³J(H4-H5), is expected to be around 5.2 Hz, which is characteristic for ortho-coupling in thiophene rings. H5 is predicted to be downfield from H4 due to the deshielding effect of the adjacent sulfur atom and the ethynyl group.

-

Acetylenic Proton (H7): The terminal acetylenic proton is expected to appear as a sharp singlet around 3.10 ppm. The chemical shift of acetylenic protons can vary depending on the electronic nature of the substituents.[7]

-

Methyl Protons (H8): The protons of the methyl group will appear as a singlet at approximately 2.25 ppm, in the typical range for methyl groups attached to an aromatic ring.

¹³C NMR Spectrum

-

Thiophene Ring Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring are expected to resonate in the aromatic region of the spectrum (120-140 ppm). The carbons directly attached to the substituents (C2 and C3) will be quaternary and thus may show weaker signals. Their chemical shifts are influenced by the electronic effects of the ethynyl and methyl groups.

-

Alkyne Carbons (C6 and C7): The two sp-hybridized carbons of the ethynyl group will appear in the range of 70-90 ppm.[7] The carbon attached to the thiophene ring (C6) is expected to be slightly downfield compared to the terminal carbon (C7).

-

Methyl Carbon (C8): The carbon of the methyl group will give a signal in the aliphatic region, typically around 15 ppm.

Conclusion

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of 2-ethynyl-3-methylthiophene. By following the detailed experimental procedures and utilizing the predicted spectral data as a guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and techniques outlined here are broadly applicable to the structural elucidation of other substituted thiophenes and related heterocyclic compounds.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-